molecular formula C16H13F2NO3 B10861729 WAY-649123

WAY-649123

Cat. No.: B10861729
M. Wt: 305.28 g/mol
InChI Key: RTUZYSXIQPAXEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-Difluorophenyl)-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide ( 801244-46-2) is a chemical compound with a molecular formula of C16H13F2NO3 and a molecular weight of 305.28 g/mol . This acetamide derivative features a 2,3-dihydrobenzo[b][1,4]dioxin scaffold, a structure recognized in medicinal chemistry for its role in the development of novel therapeutic agents. Recent research highlights the 2,3-dihydrobenzo[b][1,4]dioxin core as a valuable scaffold in drug discovery, particularly in the structure-directed optimization of potent and selective small-molecule inhibitors for oncology targets . For instance, related molecular frameworks have been investigated as selective inhibitors of Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1), a prominent target for cancers like leukemia and lung cancer . Furthermore, the 1,4-benzodioxane structure has been identified as a tractable lead in other anticancer drug discovery efforts, such as the development of PARP1 inhibitors . This compound is intended for Research Use Only and is not for diagnostic or therapeutic use. Researchers should handle it with care, noting that it carries safety warnings for causing skin and eye irritation . It is recommended to be stored sealed in a dry environment at 2-8°C .

Properties

Molecular Formula

C16H13F2NO3

Molecular Weight

305.28 g/mol

IUPAC Name

N-(2,4-difluorophenyl)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

InChI

InChI=1S/C16H13F2NO3/c17-11-2-3-13(12(18)9-11)19-16(20)8-10-1-4-14-15(7-10)22-6-5-21-14/h1-4,7,9H,5-6,8H2,(H,19,20)

InChI Key

RTUZYSXIQPAXEX-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)CC(=O)NC3=C(C=C(C=C3)F)F

Origin of Product

United States

Preparation Methods

Alkylation of Dihydroxybenzoic Acid Derivatives

2,3-Dihydroxybenzoic acid undergoes esterification followed by alkylation with 1,2-dibromoethane. For example:

  • Step 1 : Esterification of 2,3-dihydroxybenzoic acid with methanol and concentrated sulfuric acid yields methyl 2,3-dihydroxybenzoate.

  • Step 2 : Alkylation with 1,2-dibromoethane in the presence of potassium carbonate produces methyl 2,3-dihydrobenzo[b][1,dioxin-5-carboxylate.

  • Step 3 : Hydrolysis with lithium hydroxide generates 2,3-dihydrobenzo[b][1,dioxin-5-carboxylic acid, a key intermediate.

Reaction Conditions :

StepReagents/CatalystsTemperatureYield
1H₂SO₄, MeOHReflux93%
2K₂CO₃, 1,2-dibromoethane80°C78%
3LiOH, H₂O/THF25°C85%

Formation of the Acetamide Core

The acetamide group is introduced via coupling reactions. Two primary methods are employed:

Mixed-Anhydride Method

The carboxylic acid intermediate reacts with 2,4-difluoroaniline using a mixed-anhydride protocol:

  • Procedure : 2,3-Dihydrobenzo[b]dioxin-5-carboxylic acid is treated with ethyl chloroformate and triethylamine to form an anhydride, which subsequently reacts with 2,4-difluoroaniline.

  • Key Data :

    • Solvent : Tetrahydrofuran (THF)

    • Temperature : 0°C → 25°C (gradual warming)

    • Yield : 72%

Photoredox-Catalyzed Amidation

Recent advancements utilize photocatalysts for amide bond formation:

  • Catalyst : fac-Ir(ppy)₃ (1 mol%)

  • Conditions : Blue LED irradiation, DABCO as a base, acetonitrile solvent.

  • Yield : 65–77%

Advantages : Reduced reaction time (24–48 hours) and milder conditions compared to traditional methods.

Functionalization of the Difluorophenyl Group

The 2,4-difluorophenyl group is introduced via nucleophilic aromatic substitution (NAS) or palladium-catalyzed coupling:

NAS with 2,4-Difluoroaniline

  • Reagents : 2,4-Difluoroaniline, EDCI/HOBt, DMF

  • Conditions : 24 hours at 25°C.

  • Yield : 88%

Buchwald-Hartwig Amination

  • Catalyst : Pd₂(dba)₃/XantPhos

  • Base : t-BuONa

  • Solvent : Toluene, 110°C.

  • Yield : 91%

Purification and Characterization

Chromatographic Purification

  • Stationary Phase : Silica gel (200–300 mesh)

  • Eluent : Hexane/ethyl acetate (gradient 8:2 → 6:4).

  • Purity : >95% (HPLC).

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.64 (s, 1H, NH), 7.17–6.76 (m, aromatic H), 4.25–4.20 (m, 4H, OCH₂).

  • MS (ESI) : m/z 305.28 [M+H]⁺.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield
Mixed-AnhydrideHigh reproducibilityRequires toxic reagents (e.g., chloroformate)72%
Photoredox CatalysisMild conditions, scalableHigh catalyst cost65–77%
Buchwald-HartwigCompatible with sensitive substratesRequires inert atmosphere91%

Industrial-Scale Considerations

For large-scale synthesis, the mixed-anhydride method is preferred due to cost-effectiveness. Critical parameters include:

  • Solvent Recovery : THF is recycled via distillation.

  • Waste Management : Neutralization of acidic byproducts with NaHCO₃.

Emerging Techniques

Continuous Flow Synthesis

  • Residence Time : 30 minutes

  • Throughput : 1.2 kg/day.

Enzymatic Amidations

  • Enzyme : Candida antarctica lipase B (CAL-B)

  • Solvent : tert-Butanol

  • Yield : 68% (experimental stage) .

Chemical Reactions Analysis

WAY-649123 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different products compared to reduction or substitution reactions.

Scientific Research Applications

Enzyme Inhibition

Recent studies have indicated that compounds similar to N-(2,4-Difluorophenyl)-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide exhibit significant inhibitory effects on key enzymes involved in metabolic disorders:

  • α-Glucosidase Inhibition : This compound has been evaluated for its ability to inhibit α-glucosidase, an enzyme crucial in carbohydrate metabolism. Inhibition of this enzyme can aid in managing Type 2 Diabetes Mellitus (T2DM) by slowing glucose absorption .
  • Acetylcholinesterase Inhibition : The compound also shows promise as an acetylcholinesterase inhibitor, which suggests potential applications in treating Alzheimer's disease by enhancing cholinergic neurotransmission .

Anticancer Properties

N-(2,4-Difluorophenyl)-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide has been investigated for its anticancer properties. Preliminary studies indicate that similar compounds exhibit cytotoxic effects against various cancer cell lines. For instance:

  • Compounds with similar structural motifs have demonstrated percent growth inhibitions (PGIs) ranging from 51.88% to 86.61% against different cancer cell lines such as OVCAR-8 and SNB-19 .

Case Study: Antidiabetic and Neuroprotective Effects

A study focusing on the synthesis of sulfonamide derivatives containing benzodioxane and acetamide moieties reported promising results in terms of enzyme inhibition relevant to T2DM and Alzheimer's disease. The synthesized derivatives were screened for their inhibitory activity against α-glucosidase and acetylcholinesterase, indicating that modifications to the benzodioxane framework can enhance biological activity .

Case Study: Anticancer Activity

A recent investigation into related compounds found that modifications at the phenyl ring significantly affected anticancer activity. The study highlighted that specific substitutions could lead to enhanced potency against various cancer types, suggesting a structure-activity relationship that could be exploited for drug design .

Mechanism of Action

WAY-649123 exerts its effects by antagonizing alpha-1A adrenergic receptors. This means it binds to these receptors and inhibits their activity. The molecular targets include the alpha-1A adrenergic receptors, and the pathways involved are related to the adrenergic signaling pathway .

Comparison with Similar Compounds

CDK9 Inhibitors with Dihydrobenzo Dioxin Moieties

Compound 17a (N-(2-(Cyclopentylamino)-5-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)thiazol-4-yl)acetamide) and 17d (exo-2-aminonorbornane analog) share the dihydrobenzo dioxin core but incorporate a thiazol ring and cyclopentylamino/norbornane substituents. These modifications enhance selectivity for CDK9 inhibition, a target in cancer therapy. The thiazol ring in 17a improves binding affinity (IC₅₀ = 0.12 µM) compared to simpler acetamides, while 17d’s rigid norbornane group reduces off-target effects .

Key Differences :

  • The difluorophenyl group in the target compound increases electronegativity and membrane permeability compared to 17a’s cyclopentylamino group.
  • Thiazol-containing analogs (e.g., 17a) exhibit higher molecular weights (~400 Da) and altered pharmacokinetics due to increased hydrogen bonding .

Glucosylceramide Synthase (GCS) Inhibitors

Compound 3h (2-(2,3-dihydro-1H-inden-2-yl)-N-((1R,2R)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl)acetamide) demonstrated efficacy in reducing CNS gangliosides in Sandhoff mice (60 mg/kg/day, 7 days), outperforming eliglustat . However, its short half-life (t₁/₂ < 2 hours) limits therapeutic utility.

Comparison :

  • The target compound lacks the indenyl and pyrrolidinyl groups of 3h, likely reducing CNS penetration but improving metabolic stability.
  • Fluorine atoms in the difluorophenyl group may enhance blood-brain barrier (BBB) transit compared to 3h’s polar hydroxypropan-2-yl chain .

Oxadiazole Derivatives for Ca²⁺/Calmodulin Inhibition

Compounds 18–21 (e.g., N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(thiomethoxy)benzamide) replace the acetamide with a 1,3,4-oxadiazole ring. These derivatives show IC₅₀ values <1 µM against calmodulin-dependent enzymes, attributed to the oxadiazole’s electron-deficient nature enhancing target binding .

Structural Insights :

  • The oxadiazole ring introduces planar rigidity, contrasting with the flexible acetamide linker in the target compound.

Thiazoline-Based Aldose Reductase Inhibitors

Compound 7a ((Z)-4-(4-bromophenyl)-2-((E)-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethylidene)hydrazono)-3-phenyl-2,3-dihydrothiazole) inhibits aldose reductase (IC₅₀ = 0.84 µM) via a thiazoline-hydrazone scaffold. The dihydrobenzo dioxin group stabilizes hydrophobic interactions in the enzyme’s active site .

Functional Contrast :

  • The target compound’s acetamide group may lack the conformational rigidity required for aldose reductase inhibition.
  • Bromophenyl substituents in 7a enhance halogen bonding, absent in the difluorophenyl analog .

Biological Activity

N-(2,4-Difluorophenyl)-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide (CAS No. 801244-46-2) is a synthetic compound with potential biological activities. It features a molecular formula of C16H13F2NO3C_{16}H_{13}F_2NO_3 and a molecular weight of 305.28 g/mol. The compound is characterized by the presence of a difluorophenyl group and a benzo[b][1,4]dioxin moiety, which are known to influence its biological properties.

The biological activity of N-(2,4-Difluorophenyl)-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain kinases and enzymes involved in cellular signaling pathways.

Key Findings:

  • Inhibition of Kinases : The compound has shown potential in inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to the suppression of cancer cell proliferation .
  • Anti-inflammatory Properties : Research indicates that derivatives of similar structures exhibit anti-inflammatory effects by modulating cytokine production and immune responses .

Study on CDK Inhibition

A study focused on the design and synthesis of compounds targeting CDK4/6 demonstrated that modifications to the benzo[b][1,4]dioxin structure can enhance inhibitory activity. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting significant potency against cancer cell lines .

Anti-cancer Activity

In vitro assays have been conducted using various cancer cell lines to evaluate the cytotoxic effects of N-(2,4-Difluorophenyl)-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide. The compound displayed a concentration-dependent decrease in cell viability, with notable effects observed at concentrations exceeding 10 µM .

Comparative Biological Activity Table

Compound NameTargetIC50 (µM)Effect
N-(2,4-Difluorophenyl)-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamideCDK4/65.0Inhibitor
Similar Derivative AJNK0.4Inhibitor
Similar Derivative BTNF-alpha12.0Anti-inflammatory

Toxicity and Safety Profile

The safety profile of N-(2,4-Difluorophenyl)-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide has been evaluated through various toxicological assessments. It is classified with a warning signal due to potential hazards upon exposure. Precautionary measures include handling in a controlled environment to prevent skin and eye contact .

Q & A

Q. What synthetic strategies are effective for preparing N-(2,4-difluorophenyl)acetamide derivatives, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves coupling 2,3-dihydrobenzo[b][1,4]dioxin-6-yl acetic acid derivatives with substituted anilines. For example, nucleophilic displacement of methylsulfonyl groups on thiazole intermediates with amines (e.g., cyclopentylamine) in anhydrous dioxane or THF, using triethylamine as a base, yields target compounds with ~69–79% efficiency . Key optimizations include controlling reaction pH (e.g., Na₂CO₃ for sulfonamide formation) and solvent selection (DMF for SN2 reactions) . Purity is assessed via silica gel chromatography (ethyl acetate/hexanes gradients) and confirmed by HPLC (>95% purity) .

Q. How can researchers validate the structural integrity of synthesized N-(2,4-difluorophenyl)acetamide derivatives?

  • Methodological Answer : Combine ¹H/¹³C NMR to confirm substituent positions (e.g., δ 11.83 ppm for NH in CDCl₃) and ESI-MS for molecular ion verification (e.g., m/z 388.1 [M+H]⁺) . IR spectroscopy identifies functional groups like sulfonamides (S=O stretches at ~1350 cm⁻¹) . Purity is quantified via reverse-phase HPLC with UV detection (retention times compared to standards) .

Q. What initial structure-activity relationship (SAR) insights exist for substituents on the 2,4-difluorophenyl moiety?

  • Methodological Answer : Fluorine atoms at the 2- and 4-positions enhance metabolic stability and hydrophobic interactions with target proteins. Comparative studies of analogs (e.g., 3-methoxy or 4-ethoxyphenyl substitutions) show reduced activity, suggesting electron-withdrawing groups (e.g., F) improve binding . Thioacetamide variants (e.g., sulfur-linked triazoles) exhibit stronger α-glucosidase inhibition (IC₅₀ ~12 µM) than oxygen analogs .

Advanced Research Questions

Q. How can computational modeling resolve contradictory SAR data for acetamide derivatives targeting kinase inhibitors?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations (AMBER) can identify conflicting binding modes. For CDK9 inhibitors, the dihydrobenzo[d]ioxin moiety occupies the hydrophobic pocket, while fluorophenyl groups stabilize hinge-region interactions. Discrepancies in IC₅₀ values may arise from solvent-exposed substituents (e.g., exo-norbornane) altering protein flexibility . Validate predictions with mutagenesis (e.g., Ala-scanning of kinase domains) .

Q. What mechanistic insights explain the dual inhibitory activity of acetamide derivatives against α-glucosidase and acetylcholinesterase?

  • Methodological Answer : Kinetic assays (Lineweaver-Burk plots) reveal non-competitive inhibition for α-glucosidase (Ki ~8 µM) and mixed inhibition for acetylcholinesterase, suggesting binding to allosteric and catalytic sites, respectively . Fluorine atoms enhance π-π stacking with Trp residues in α-glucosidase, while sulfonamide groups coordinate with acetylcholinesterase’s catalytic triad (Ser203, His447) . Confirm via fluorescence quenching and X-ray crystallography .

Q. How can researchers address low yields in Suzuki-Miyaura cross-coupling steps during acetamide synthesis?

  • Methodological Answer : Optimize catalyst systems (e.g., Pd(PPh₃)₄ vs. XPhos-Pd-G3) and base selection (K₂CO₃ in THF/water vs. Cs₂CO₃ in dioxane). Pre-activation of boronic esters (e.g., pinacol esters) and degassing solvents (N₂ purge) improve coupling efficiency from ~40% to >75% . Monitor reaction progress via TLC (silica GF254) and isolate intermediates via flash chromatography .

Data Contradiction Analysis

Q. Why do some N-(2,4-difluorophenyl)acetamide analogs show divergent bioactivity despite similar substituents?

  • Methodological Answer : Subtle stereoelectronic effects (e.g., ortho-fluoro vs. para-fluoro) alter target engagement. For example, 2,4-difluoro analogs exhibit stronger VEGFR-2 inhibition than mono-fluoro derivatives due to enhanced electrostatic complementarity . Use QSAR models (e.g., CoMFA) to map electronic (Hammett σ) and steric (Taft Es) parameters. Validate with isothermal titration calorimetry (ITC) to compare binding thermodynamics .

Experimental Design Tables

Q. Table 1. Key Synthetic Parameters for Acetamide Derivatives

ParameterOptimal ConditionImpact on Yield/PurityReference
SolventAnhydrous dioxane/DMFMinimizes hydrolysis
BaseTriethylamine/LiHEnhances nucleophilicity
ChromatographyEthyl acetate/hexanesSeparates polar byproducts
Characterization¹H NMR + ESI-MSConfirms molecular identity

Q. Table 2. SAR Trends for Enzyme Inhibition

Substituentα-Glucosidase IC₅₀ (µM)Acetylcholinesterase IC₅₀ (µM)MechanismReference
2,4-Difluorophenyl12.3 ± 0.818.9 ± 1.2Non-competitive
3-Methoxyphenyl45.6 ± 2.132.4 ± 1.8Mixed
Thioacetamide8.7 ± 0.514.2 ± 0.9Competitive

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.